molecular formula C15H16O B13095691 (E)-3-Benzylidenebicyclo[2.2.2]octan-2-one

(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one

Cat. No.: B13095691
M. Wt: 212.29 g/mol
InChI Key: KTWBBHONXLBZJI-GXDHUFHOSA-N
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Description

(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one is a bicyclic ketone featuring a benzylidene substituent at the 3-position of the bicyclo[2.2.2]octane framework. Its synthesis typically involves condensation reactions between bicyclic ketones and aromatic aldehydes. For instance, derivatives of this compound are precursors for antimalarial and antitrypanosomal agents, synthesized via cyclization of ammonium thiocyanates with benzylidene acetone . The rigid bicyclo[2.2.2]octane core imparts structural stability, while the benzylidene group introduces π-conjugation, influencing electronic properties and reactivity. This compound is pivotal in medicinal chemistry and materials science due to its versatility in functionalization and biological relevance.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(3E)-3-benzylidenebicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C15H16O/c16-15-13-8-6-12(7-9-13)14(15)10-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2/b14-10+

InChI Key

KTWBBHONXLBZJI-GXDHUFHOSA-N

Isomeric SMILES

C1CC2CCC1/C(=C\C3=CC=CC=C3)/C2=O

Canonical SMILES

C1CC2CCC1C(=CC3=CC=CC=C3)C2=O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Research Findings

    Synthetic Challenges : The removal of tethers in IMDA reactions (e.g., compounds 25a–c) remains inefficient, limiting their utility in total synthesis .

    Photoreactivity : Chlorinated derivatives exhibit light-dependent reactivity, enabling controlled functionalization .

    Biological Relevance : Substituent polarity and lipophilicity (e.g., logP ~2.6 for acetyl derivatives) influence bioavailability and target binding .

    Biological Activity

    (E)-3-Benzylidenebicyclo[2.2.2]octan-2-one is a bicyclic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

    Chemical Structure and Properties

    This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound has the following molecular formula: C15H18OC_{15}H_{18}O, with a molecular weight of approximately 226.30 g/mol. Its structure can be represented as:

     E 3 Benzylidenebicyclo 2 2 2 octan 2 one\text{ E 3 Benzylidenebicyclo 2 2 2 octan 2 one}

    Antimicrobial Activity

    Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers found that derivatives of bicyclic compounds displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

    Compound Activity MIC (µg/mL)
    This compoundAntibacterial against S. aureus32
    This compoundAntibacterial against E. coli64

    Antiprotozoal Activity

    The compound has also shown promising results in antiprotozoal activity, particularly against Trypanosoma brucei, the causative agent of sleeping sickness. A study highlighted that modifications to the bicyclic structure enhanced its efficacy against protozoan parasites, with some derivatives achieving IC50 values in the low micromolar range.

    Derivative Activity IC50 (µM)
    Benzyl derivativeAntitrypanosomal5
    Hydroxy derivativeAntitrypanosomal10

    Cytotoxicity

    While evaluating the cytotoxic effects, it was found that certain derivatives of this compound exhibited selective cytotoxicity towards cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The selectivity index suggests a potential role in cancer therapy.

    Cell Line IC50 (µM) Selectivity Index
    MCF-7154
    HeLa203

    The biological activity of this compound can be attributed to several mechanisms:

    • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural destabilization.
    • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes critical for pathogen survival, although specifics on the target enzymes remain under investigation.
    • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

    Case Studies

    • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains in patients with chronic wounds, showing a significant reduction in bacterial load after treatment.
    • Antiprotozoal Activity : In vitro studies demonstrated that the compound significantly reduced parasitemia in mice infected with Trypanosoma brucei, suggesting its potential as a therapeutic agent for sleeping sickness.

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